

Spectroscopic analysis of 5-Nitrothiazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Nitrothiazole

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Spectroscopic Analysis of 5-Nitrothiazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **5-Nitrothiazole**, a significant heterocyclic compound in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for **5-Nitrothiazole**, this document utilizes data for the closely related and well-characterized compound, 2-Amino-**5-nitrothiazole**, as a representative example. The principles and experimental protocols described herein are directly applicable to the analysis of **5-Nitrothiazole**.

Introduction

5-Nitrothiazole is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiparasitic properties. Accurate structural elucidation and purity assessment are paramount in the development of therapeutic agents and other applications derived from this core structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that, in concert, provide a detailed molecular profile.

Spectroscopic Data Presentation

The following tables summarize the spectroscopic data for 2-Amino-**5-nitrothiazole**, which serves as a proxy for **5-Nitrothiazole**. The molecular formula for **5-Nitrothiazole** is $C_3H_2N_2O_2S$ with a molecular weight of approximately 130.13 g/mol [.\[1\]](#) The molecular formula for 2-Amino-**5-nitrothiazole** is $C_3H_3N_3O_2S$ with a molecular weight of approximately 145.14 g/mol [.\[2\]](#)

Table 1: 1H NMR Spectral Data of 2-Amino-**5-nitrothiazole** in DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	H-4
Data not available in search results	Data not available in search results	Data not available in search results	NH ₂

Table 2: ^{13}C NMR Spectral Data of 2-Amino-**5-nitrothiazole** in DMSO- d_6

Chemical Shift (δ) ppm	Assignment
Data not available in search results	C-2
Data not available in search results	C-4
Data not available in search results	C-5

Table 3: Key IR Absorption Bands for **5-Nitrothiazole** Compounds

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	Intensity
1550-1500	Asymmetric stretching	Nitro (NO ₂)	Strong
1390-1330	Symmetric stretching	Nitro (NO ₂)	Strong
890-835	Scissors bending	Nitro (NO ₂)	Medium
3100-3000	C-H stretching	Aromatic C-H	Weak

Note: This data is characteristic of **5-nitrothiazole** compounds in general.[\[3\]](#)

Table 4: Mass Spectrometry Fragmentation of 2-Amino-**5-nitrothiazole**

m/z	Interpretation
145	Molecular ion [M] ⁺
Further fragmentation data not available in search results	Fragments from loss of NO ₂ , NH ₂ , etc.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- Parameters: Use a relaxation delay of 1-5 seconds between pulses.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher) NMR spectrometer.
 - Acquisition: Employ a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ^1H NMR.
 - Parameters: Use a longer relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the diamond crystal of an ATR accessory. Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
 - Range: Record the spectrum from 4000 to 400 cm^{-1} .
 - Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
 - Background: Collect a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

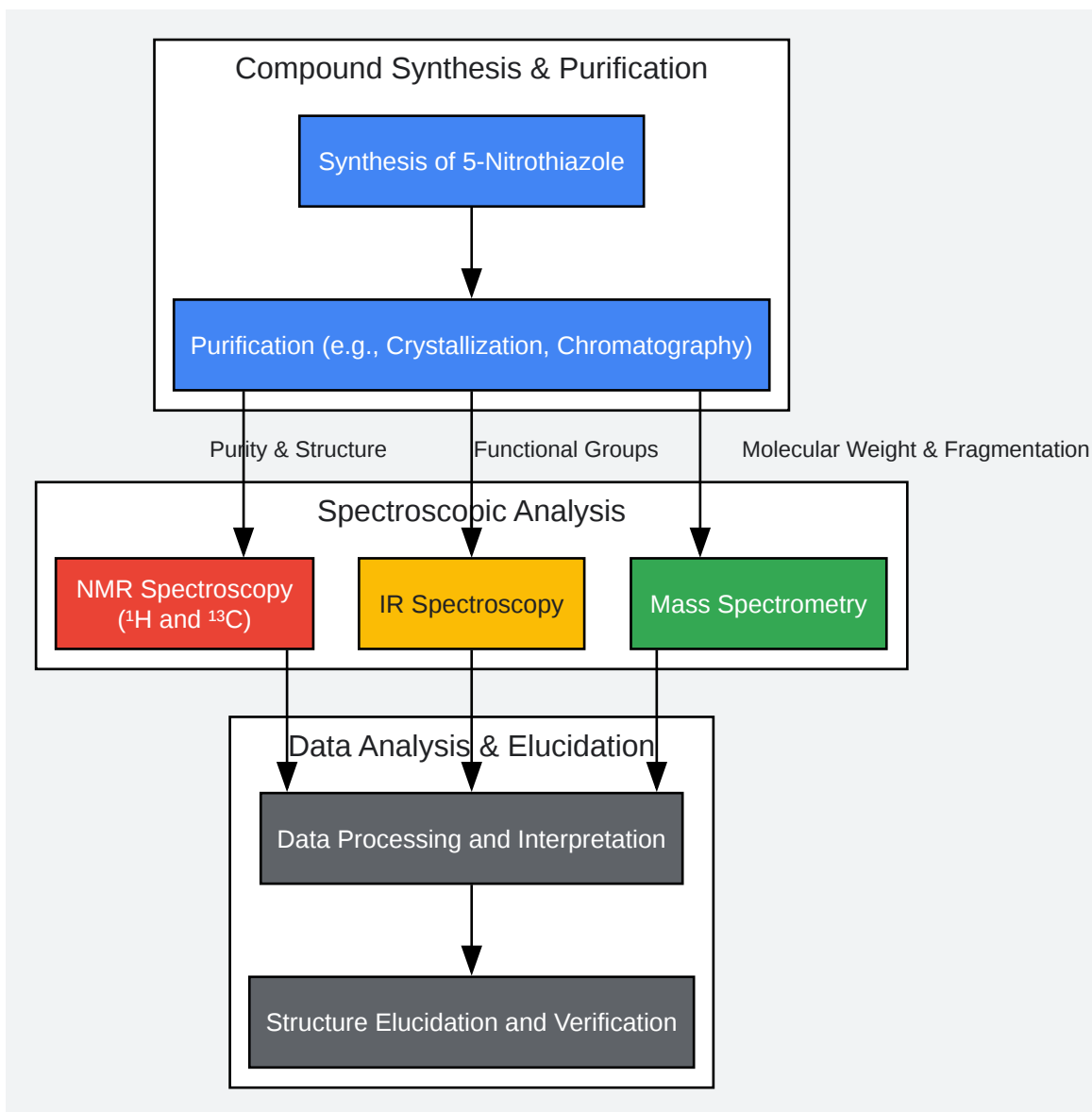
Mass Spectrometry (MS)

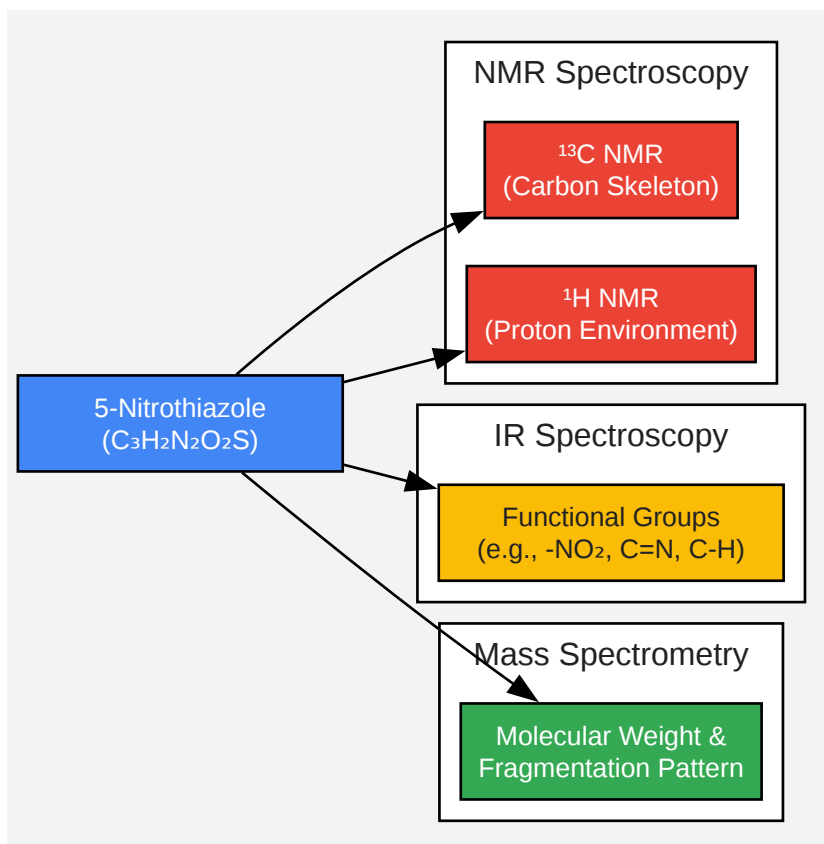
- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
 - Technique: Electron Impact (EI) is a common method for this class of compounds.
 - Energy: Use a standard ionization energy of 70 eV.

- Mass Analysis:
 - Analyzer: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **5-Nitrothiazole**.





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References

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